Trimethylolpropane trimethacrylate

Expanded Polypropylene (EPP) Foam Materials Polymer Crosslinking

Trimethylolpropane trimethacrylate (TMPTMA) is a trifunctional methacrylate monomer characterized by low viscosity (30–64 cP at 25°C), high crosslinking density, and a density of 1.06 g/mL. It serves as a reactive diluent and crosslinking agent in free-radical polymerization systems, including peroxide, UV, and electron beam curing.

Molecular Formula C18H26O6
Molecular Weight 338.4 g/mol
CAS No. 3290-92-4
Cat. No. B1221195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylolpropane trimethacrylate
CAS3290-92-4
SynonymsTMPTMA
trimethylol propane trimethacrylate
trimethylolpropane trimethacrylate
Molecular FormulaC18H26O6
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCCC(COC(=O)C(=C)C)(COC(=O)C(=C)C)COC(=O)C(=C)C
InChIInChI=1S/C18H26O6/c1-8-18(9-22-15(19)12(2)3,10-23-16(20)13(4)5)11-24-17(21)14(6)7/h2,4,6,8-11H2,1,3,5,7H3
InChIKeyOKKRPWIIYQTPQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.84e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylolpropane Trimethacrylate (TMPTMA, CAS 3290-92-4): Properties and Technical Specifications


Trimethylolpropane trimethacrylate (TMPTMA) is a trifunctional methacrylate monomer characterized by low viscosity (30–64 cP at 25°C), high crosslinking density, and a density of 1.06 g/mL . It serves as a reactive diluent and crosslinking agent in free-radical polymerization systems, including peroxide, UV, and electron beam curing . TMPTMA is widely utilized to enhance hardness, chemical resistance, and thermal stability in coatings, adhesives, dental composites, and rubber vulcanization [1][2].

Monomer Type
Trifunctional methacrylate for high crosslink density
Processing Role
Low-viscosity reactive diluent for free-radical curing
Cure Compatibility
Peroxide, UV, and electron beam initiation

Why TMPTMA Cannot Be Directly Substituted by TMPTA or Other Crosslinkers in Demanding Applications


Despite being an isomer of TMPTA, TMPTMA exhibits distinct reactivity, mechanical, and processing characteristics that preclude direct substitution in most formulations. Methacrylate-based TMPTMA yields slower cure kinetics and lower double-bond conversion than its acrylate counterpart TMPTA, but provides superior hydrolytic stability and reduced volatility [1][2]. In thermoplastic vulcanizates, TMPTMA outperforms EDMA by delivering a better balance of properties due to its optimized solubility parameter [3]. The following quantitative evidence demonstrates where and why TMPTMA offers measurable advantages or disadvantages relative to its closest analogs.

TMPTMA (Methacrylate) vs. TMPTA (Acrylate Isomer)
Methacrylate yields slower cure kinetics and lower double-bond conversion, but reported higher hydrolytic stability and reduced volatility may shift performance.
TMPTMA vs. EDMA (Ethylene Glycol Dimethacrylate)
Solubility parameter of TMPTMA spans EPDM and PP phases; EDMA's mismatch can limit simultaneous crosslinking and phase protection in TPVs.

Quantitative Performance Comparisons: TMPTMA vs. TMPTA, TAIC, EDMA, and TEGDMA


Crosslinking Efficiency in Polypropylene Foams: TMPTMA vs. TAIC

In expanded polypropylene (EPP) systems, TMPTMA was directly compared to triallyl isocyanurate (TAIC) as a co-crosslinking agent. While both improved crosslinking degree, TAIC produced an 18.67% higher gel fraction than TMPTMA [1].

Crosslinking Efficiency
Head-to-head
TAIC gel fraction +18.67% vs TMPTMA
TAIC provides higher crosslinking efficiency; TMPTMA offers a methacrylate-based processing alternative.
EPP system; dicumyl peroxide initiator
Expanded Polypropylene (EPP) Foam Materials Polymer Crosslinking

Peroxide Cure Co-Agent Performance in PP/EPDM TPVs: TMPTMA vs. EDMA

In peroxide-cured PP/EPDM thermoplastic vulcanizates (TPVs), TMPTMA was compared against ethylene glycol dimethacrylate (EDMA) and zinc dimethacrylate (ZDMA). Of the three co-agents tested, TMPTMA provided the best overall balance of mechanical properties [1]. This superior performance is attributed to the solubility parameter of TMPTMA being positioned between those of EPDM and PP, unlike EDMA which is far away from either phase [1].

Mechanical Balance
Head-to-head
Ranked highest among three co-agents tested (EDMA, ZDMA)
Solubility parameter of TMPTMA enables simultaneous EPDM crosslinking and PP protection.
PP/EPDM TPV; dynamic vulcanization
Thermoplastic Vulcanizates (TPV) Rubber Crosslinking Polypropylene/EPDM Blends

Bond Strength and Failure Mode in PMMA Dental Applications: TMPTMA vs. TMPTA

When incorporated into chemically polymerized PMMA acrylic resin for CAD/CAM applications, TMPTMA and TMPTA exhibited distinct performance profiles. TMPTMA achieved a shear bond strength (SBS) of 7.2 ± 2.6 MPa at 10 wt% loading, while TMPTA maintained higher and more consistent SBS values ranging from 7.0 to 8.2 MPa across all doping levels [1]. Critically, TMPTMA primarily produced adhesive failures, whereas TMPTA and A-DPH showed increased rates of cohesive or mixed failures [1].

Bond Strength (SBS)
Head-to-head
TMPTMA 7.2 ± 2.6 MPa (10 wt%); TMPTA 7.0–8.2 MPa (consistent)
TMPTMA yields primarily adhesive failures; TMPTA promotes cohesive/mixed failures.
CAD/CAM PMMA; 10–50 wt% doping
Dental Materials CAD/CAM PMMA Bond Strength Flexural Properties

Flexural Strength in Dental Composite Matrices: TMPTMA vs. TEGDMA

In dental composite organic matrices, replacing the difunctional monomer TEGDMA with trifunctional TMPTMA produced measurable improvements. The EGA532 formulation (containing TMPTMA) yielded superior flexural strength, hardness, water absorption, and crosslink density compared to the TEGDMA-containing EGT532 baseline [1]. Both formulations demonstrated low water diffusion coefficients, indicating excellent hydrolytic stability [1].

Flexural Strength
Head-to-head
Reported top-ranked flexural strength and crosslink density among tested formulations
TMPTMA increases crosslink density without compromising water resistance.
Dental composite ternary matrices; BisGMA/Bis-EMA
Dental Composite Organic Matrix Flexural Strength Crosslink Density

Radiation Crosslinking Efficiency in PVC: TMPTMA vs. TMPTA

In electron beam-irradiated PVC films, TMPTMA and TMPTA were evaluated as polyfunctional monomers for radiation crosslinking. At a loading of 15 phr, both monomers achieved gel fractions exceeding 70%, whereas irradiated PVC without any monomer exhibited no crosslinking up to 200 kGy [1]. Notably, the addition of TMPTMA was reported to yield better overall performance than TMPTA, attributed to the stabilizing effect of the methyl group on the methacrylate backbone [1].

Radiation Gel Fraction
Head-to-head
Both >70% gel fraction at 15 phr; TMPTMA reported more stable than TMPTA
Methacrylate-based TMPTMA reported more stable than acrylate counterpart due to methyl group effect.
PVC films; electron beam 0–200 kGy
PVC Plasticizer Electron Beam Irradiation Gel Fraction

Functional Classification in UV/EB Curing: Tri-functional TMPTMA vs. Di-functional Diluents

In UV/EB curing systems, tri-functional TMPTMA is positioned against di-functional methacrylates such as TEGDMA and BDDMA for performance differentiation. TMPTMA delivers maximum hardness, solvent resistance, and line speed due to its higher crosslink density but introduces greater brittleness . In contrast, di-functional TEGDMA offers lower viscosity and improved flow/leveling, while BDDMA provides a more rigid spacer for higher Tg and gloss retention .

Functional Classification
Class-level / Data to verify
Reported high hardness, solvent resistance; higher brittleness vs difunctional diluents
Class-level trade-off: tri-functional TMPTMA for hardness-critical applications.
UV/EB curing; typical usage 2–6%
UV Curing Electron Beam Curing Oligomers Reactive Diluents

Recommended Application Scenarios for Trimethylolpropane Trimethacrylate (TMPTMA)


Peroxide-Cured Rubber and Thermoplastic Vulcanizates (TPVs)

TMPTMA is the preferred co-agent in peroxide-cured PP/EPDM TPVs where a balanced property profile—achieving EPDM crosslinking while preventing PP degradation—is required. Evidence from de Risi and Noordermeer (2007) demonstrates that TMPTMA outperforms EDMA and ZDMA in this demanding application [1].

Dental Composite Organic Matrices Requiring High Crosslink Density

TMPTMA should be selected as a replacement for TEGDMA in dental restorative composites when increased crosslink density, flexural strength, and hardness are desired without compromising hydrolytic stability. The EGA532 formulation described by da Silva et al. (2016) provides a validated matrix composition [2].

UV/EB-Curable Coatings and Inks Requiring Maximum Hardness and Solvent Resistance

TMPTMA is the crosslinker of choice for applications prioritizing hardness, chemical resistance, and line speed over flexibility. Typical usage rates of 2–6% in oligomer blends are recommended, with di-functional methacrylates (e.g., TEGDMA) added to mitigate brittleness .

Electron Beam Crosslinking of PVC and Polymer Films

In radiation-cured PVC systems, TMPTMA provides a methacrylate-based alternative to TMPTA with reportedly improved performance due to methyl group stabilization, as shown in Gatot et al. (1996) where >70% gel fractions were achieved at 15 phr loading [3].

Application
Selection Property
Validation Focus
Peroxide-cured PP/EPDM TPV co-agent
Solubility parameter spanning EPDM and PP phases
Crosslinking efficiency and mechanical property balance
Dental restorative composite organic matrix
High crosslink density with hydrolytic stability
Flexural strength and water resistance validation
UV/EB-curable coatings and inks
Maximum hardness and solvent resistance
Crosslink density and brittleness management
Electron beam crosslinking of PVC films
Radiation-crosslinking efficiency with methacrylate stability
Gel fraction and methyl-group stabilization effect

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